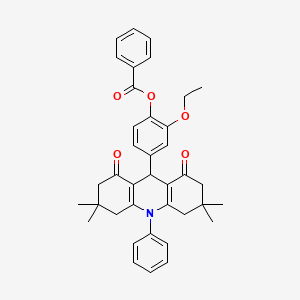![molecular formula C18H14FN3O4 B6099166 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione](/img/structure/B6099166.png)
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, reaction solvents, and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as a chemotherapeutic agent.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
5-[(2-Fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)iminomethyl]-6-hydroxy-1-(3-methoxyphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O4/c1-26-12-6-4-5-11(9-12)22-17(24)13(16(23)21-18(22)25)10-20-15-8-3-2-7-14(15)19/h2-10,24H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHMLFVRIRQYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=O)C=NC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B6099083.png)
![N-(2-fluorophenyl)-3-{1-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6099084.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B6099092.png)
![(3aS,6aR)-3-[3-(4-fluorophenyl)propyl]-5-propan-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6099097.png)
![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-{2-hydroxy-3-[2-methoxy-4-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6099104.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)

![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ETHOXY-3-METHOXYPHENYL)-3-[(4-FLUOROPHENYL)FORMAMIDO]PROPANOIC ACID](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6099181.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B6099187.png)
